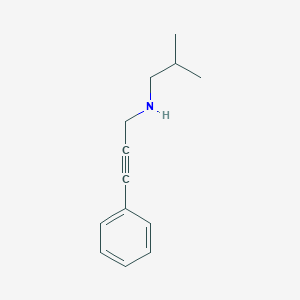![molecular formula C23H24N2O B494771 N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide](/img/structure/B494771.png)
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group attached to an amino phenyl butanamide backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide typically involves the reaction of 4-aminobiphenyl with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Applications De Recherche Scientifique
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, altering its replication and transcription processes. This binding can lead to the inhibition of tumor growth by preventing the proliferation of cancer cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide stands out due to its unique biphenyl structure, which provides enhanced stability and allows for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H24N2O |
|---|---|
Poids moléculaire |
344.4g/mol |
Nom IUPAC |
N-[4-[(4-phenylphenyl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C23H24N2O/c1-2-6-23(26)25-22-15-13-21(14-16-22)24-17-18-9-11-20(12-10-18)19-7-4-3-5-8-19/h3-5,7-16,24H,2,6,17H2,1H3,(H,25,26) |
Clé InChI |
WUFHOCCXSYIQAD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethanol](/img/structure/B494691.png)
![({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)methylamine](/img/structure/B494692.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(3-pyridinylmethyl)amine](/img/structure/B494694.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B494695.png)
![1-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B494697.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B494698.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B494699.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B494700.png)
![1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine](/img/structure/B494701.png)
![2-{2-Chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B494702.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-ethoxypropyl)amine](/img/structure/B494703.png)
![1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol](/img/structure/B494705.png)


